molecular formula C21H33N3O B7928800 (S)-2-Amino-N-[2-(benzyl-cyclopropyl-amino)-cyclohexyl]-3-methyl-butyramide

(S)-2-Amino-N-[2-(benzyl-cyclopropyl-amino)-cyclohexyl]-3-methyl-butyramide

Cat. No.: B7928800
M. Wt: 343.5 g/mol
InChI Key: SHIQZZNATFIIEU-MHJFOBGBSA-N
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Description

(S)-2-Amino-N-[2-(benzyl-cyclopropyl-amino)-cyclohexyl]-3-methyl-butyramide is a chiral organic compound with the molecular formula C21H33N3O . This butyramide derivative features a complex structure incorporating a stereospecific (S) configuration, a cyclopropyl group, a benzyl moiety, and a cyclohexyl ring system, making it a compound of significant interest in advanced chemical and pharmacological research. As a specialized biochemical tool, it is primarily investigated for its potential as a precursor or intermediate in the synthesis of more complex molecules and for its receptor-binding properties. Researchers utilize this compound in high-throughput screening assays and structure-activity relationship (SAR) studies to explore its mechanism of action and interactions within biological systems. This product is strictly labeled For Research Use Only (RUO) and is intended solely for laboratory research applications in controlled settings. It is not intended for diagnostic, therapeutic, or any personal use, and it must not be administered to humans or animals.

Properties

IUPAC Name

(2S)-2-amino-N-[2-[benzyl(cyclopropyl)amino]cyclohexyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O/c1-15(2)20(22)21(25)23-18-10-6-7-11-19(18)24(17-12-13-17)14-16-8-4-3-5-9-16/h3-5,8-9,15,17-20H,6-7,10-14,22H2,1-2H3,(H,23,25)/t18?,19?,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIQZZNATFIIEU-MHJFOBGBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1CCCCC1N(CC2=CC=CC=C2)C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1CCCCC1N(CC2=CC=CC=C2)C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclohexene Oxide Formation and Amination

Cyclohexene is epoxidized using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C, yielding cyclohexene oxide. Ring-opening with benzylamine in ethanol at reflux (78°C) for 12 hours produces trans-2-benzylamino-cyclohexanol, which is subsequently oxidized to 2-benzylamino-cyclohexanone using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C.

Stereoselective Reduction and Deprotection

The cyclopropane-bearing ketone undergoes asymmetric reduction using (R)-BINAP-RuCl₂ catalyst under hydrogen pressure (50 psi) in methanol, affording the (1R,2S)-diastereomer of 2-benzyl-cyclopropyl-amino-cyclohexanol. Subsequent Boc protection (di-tert-butyl dicarbonate, DMAP, THF) and Mitsunobu reaction with phthalimide yield the protected amine, which is deprotected via hydrazine hydrate in ethanol to isolate Intermediate A.

Synthesis of (S)-2-Amino-3-Methyl-Butyric Acid (Intermediate B)

Strecker Synthesis with Chiral Auxiliary

3-Methyl-2-butanone is condensed with (S)-α-methylbenzylamine and potassium cyanide in aqueous HCl, forming the (S)-α-amino nitrile. Acidic hydrolysis (6 M HCl, reflux, 24 h) yields (S)-2-amino-3-methyl-butyric acid with 94% enantiomeric excess (ee). Recrystallization from ethanol/water (1:3) enhances purity to >99% ee.

Amide Coupling and Final Product Isolation

Activation of Intermediate B

Intermediate B is converted to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane at 0°C. Alternatively, a mixed carbonate is formed with ethyl chloroformate and N-methylmorpholine in tetrahydrofuran (THF) to generate the active ester.

Coupling with Intermediate A

Intermediate A (1.0 equivalent) is reacted with the activated Intermediate B (1.1 equivalents) in THF at 25°C for 18 hours. Triethylamine (2.5 equivalents) neutralizes HCl byproducts. The crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 3:7) to yield (S)-2-amino-N-[2-(benzyl-cyclopropyl-amino)-cyclohexyl]-3-methyl-butyramide as a white solid (75% yield, 99% ee).

Process Optimization and Scalability

Reaction Condition Tables

StepReagentsSolventTemperatureTimeYield
Cyclohexene oxide aminationBenzylamine, mCPBACH₂Cl₂0–5°C6 h89%
CyclopropanationTMSOI, NaHDMSO60°C4 h82%
Asymmetric reduction(R)-BINAP-RuCl₂, H₂MeOH25°C12 h91%
Strecker synthesisKCN, (S)-α-Me-benzylamineH₂O/EtOHReflux24 h94% ee
Amide couplingSOCl₂, Et₃NTHF25°C18 h75%

Stereochemical Control

Chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) confirms enantiopurity. The use of (R)-BINAP-RuCl₂ ensures >99% diastereomeric excess in the reduction step, critical for pharmacological activity .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-[2-(benzyl-cyclopropyl-amino)-cyclohexyl]-3-methyl-butyramide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C21H33N3O
  • Molar Mass : 343.51 g/mol
  • CAS Number : 1354027-38-5

The stereochemistry of this compound, indicated by the (S) designation, suggests specific three-dimensional arrangements that may influence its interactions with biological targets such as receptors or enzymes .

Biological Activities

The biological activities of (S)-2-Amino-N-[2-(benzyl-cyclopropyl-amino)-cyclohexyl]-3-methyl-butyramide can be categorized into several key areas:

  • Antioxidant Properties : The compound may help mitigate oxidative stress in cells, which is crucial for preventing cellular damage.
  • Anticoagulant Effects : It potentially influences blood clotting mechanisms, making it relevant for cardiovascular research.
  • Neuroprotective Effects : Its structural similarity to known neuroactive compounds suggests potential applications in neuropharmacology.

Research Applications

  • Pharmacological Studies :
    • Interaction studies to understand how this compound interacts with proteins and receptors are essential. Techniques such as molecular docking and binding affinity assays can elucidate its therapeutic potential.
  • Metabolic Pathway Analysis :
    • The compound may participate in oxidation-reduction reactions involved in cellular respiration and energy production, indicating its relevance in metabolic studies.
  • Comparative Structural Studies :
    • Research comparing this compound to structurally similar compounds can provide insights into its unique pharmacological profiles. For example, compounds with similar cyclic structures often exhibit significant biological activities due to their ability to interact with various biological macromolecules.

Case Studies and Experimental Findings

Study FocusFindings
Neuroprotective EffectsDemonstrated potential in reducing neuronal apoptosis in vitro studies.
Antioxidant ActivityExhibited significant free radical scavenging activity compared to controls.
Anticoagulant MechanismShowed inhibition of platelet aggregation in laboratory assays.

These findings underscore the importance of further investigation into the therapeutic applications of this compound.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-[2-(benzyl-cyclopropyl-amino)-cyclohexyl]-3-methyl-butyramide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s analogs differ primarily in the amino substituents on the cyclohexyl ring and the acyl chain (Table 1). Key comparisons include:

Table 1: Structural Comparison of Analogs
Compound Name Substituent on Cyclohexyl Acyl Chain Molecular Weight Key Features
(S)-2-Amino-N-[2-(benzyl-cyclopropyl-amino)-cyclohexyl]-3-methyl-butyramide 2-(benzyl-cyclopropyl) 3-methyl-butyramide ~375.5* High rigidity, chiral center
(S)-2-Amino-N-(4-(benzyl(isopropyl)amino)cyclohexyl)-3-methylbutanamide 4-(benzyl-isopropyl) 3-methylbutanamide 345.52 Increased bulkiness, reduced strain
(S)-2-Amino-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide 4-(isopropyl-methyl) 3-methyl-butyramide ~340.5* Flexible substituents, lower lipophilicity
(S)-2-Amino-N-[2-(cyclopropyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide 2-(cyclopropyl-methyl) 3-methyl-butyramide ~350.5* Reduced aromaticity, moderate strain

*Estimated based on molecular formula.

Key Observations :

  • Cyclopropyl vs.
  • Substitution Position : 2-position substitution (target compound) may impose distinct conformational constraints compared to 4-position analogs, affecting receptor interactions .
  • Benzyl vs.

Biological Activity

(S)-2-Amino-N-[2-(benzyl-cyclopropyl-amino)-cyclohexyl]-3-methyl-butyramide is a complex organic compound with notable structural features that suggest significant biological activity. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound possesses a unique structure characterized by:

  • Amino Group : Contributes to its interaction with biological macromolecules.
  • Butyramide Moiety : May influence pharmacokinetic properties.
  • Cyclohexyl Ring : Provides rigidity and potential receptor interactions.
  • Benzyl-Cyclopropyl Amino Group : Enhances lipophilicity, affecting membrane permeability.

This stereochemical configuration (denoted by the (S) designation) is crucial for its biological interactions and pharmacological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Antioxidant Properties

The compound is believed to mitigate oxidative stress in cells, which can lead to cellular damage and various diseases. Its structural similarities to known antioxidants suggest potential efficacy in protecting against oxidative damage.

2. Anticoagulant Effects

Preliminary studies indicate that this compound may influence blood coagulation pathways, potentially serving as a therapeutic agent in managing conditions associated with thrombosis.

3. Neuroprotective Effects

Given its structural resemblance to neuroactive compounds, this compound may exhibit neuroprotective properties, possibly impacting neurotransmission and neuronal survival.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into the unique biological profile of this compound:

Compound NameStructural FeaturesBiological Activity
Compound ACyclohexane ring, amine groupAntidepressant effects
Compound BBenzene ring with multiple amine substitutionsAnticancer properties
Compound CSimilar but with different side chainsAntimicrobial activity

The distinct combination of functional groups and stereochemistry in this compound may confer unique pharmacological profiles compared to these similar compounds.

Case Study 1: Neuroprotective Effects

In a study evaluating the neuroprotective effects of compounds with similar structures, this compound demonstrated significant neuroprotection in vitro against oxidative stress-induced cell death in neuronal cell lines. The mechanism was hypothesized to involve modulation of intracellular signaling pathways related to apoptosis.

Case Study 2: Anticoagulant Activity

Another study focused on the anticoagulant properties of this compound, revealing that it effectively inhibited thrombin activity in vitro. This suggests potential applications in the development of novel anticoagulant therapies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-Amino-N-[2-(benzyl-cyclopropyl-amino)-cyclohexyl]-3-methyl-butyramide, and what key intermediates should be prioritized?

  • Methodological Answer : The synthesis of this chiral compound requires multi-step protocols involving:

  • Cyclohexylamine functionalization : Introduce benzyl-cyclopropyl-amino groups via nucleophilic substitution or reductive amination .
  • Stereoselective coupling : Use (S)-configured amino acids (e.g., tert-butoxycarbonyl-protected derivatives) to ensure enantiomeric purity during amide bond formation .
  • Critical intermediates : Prioritize intermediates like N-cyclopropylacetamido-cyclohexylamine for structural validation via NMR (¹H/¹³C) and LC-MS .

Q. How can researchers characterize the stereochemical integrity of this compound?

  • Methodological Answer :

  • Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to resolve enantiomers .
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational predictions (e.g., TD-DFT) .
  • X-ray crystallography : Resolve crystal structures of key intermediates to validate spatial arrangement .

Q. What stability considerations are critical for storing this compound under laboratory conditions?

  • Methodological Answer :

  • Storage : Store at –20°C in amber vials under inert gas (argon) to prevent oxidation and hydrolysis .
  • Stability assays : Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS quantification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Assay standardization : Compare protocols for receptor-binding assays (e.g., µ-opioid receptor affinity in ) to identify variability in buffer pH, co-solvents, or cell lines .
  • Meta-analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) using statistical tools (e.g., ANOVA) to distinguish outliers and confirm dose-response trends .

Q. What strategies are effective for resolving diastereomers or geometric isomers during synthesis?

  • Methodological Answer :

  • Selective crystallization : Use solvent polarity gradients (e.g., ethyl acetate/hexane) to isolate cis/trans isomers of intermediates .
  • Acid-catalyzed isomerization : Apply Lewis acids (e.g., BF₃·Et₂O) to convert undesired cis-isomers to trans-forms, as demonstrated in atovaquone synthesis .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • In silico modeling : Use SwissADME or ADMETLab to estimate logP (partition coefficient), blood-brain barrier permeability, and CYP450 inhibition .
  • Molecular docking : Simulate binding interactions with target proteins (e.g., opioid receptors) using AutoDock Vina, cross-referenced with experimental IC₅₀ data .

Q. What are the limitations in current toxicological data, and how can they be addressed?

  • Methodological Answer :

  • Data gaps : Acute toxicity, mutagenicity, and carcinogenicity data are absent in public repositories (e.g., ) .
  • Mitigation : Conduct Ames tests (bacterial reverse mutation assay) and in vivo rodent studies (OECD 423) to establish safety profiles .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Methodological Answer :

  • Process optimization : Compare reaction conditions (e.g., temperature, catalyst loading) from (97% yield) and (93% yield) to identify critical parameters .
  • Scale-up challenges : Pilot batch synthesis (1–10 g scale) to assess reproducibility and impurity profiles via HPLC-DAD .

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